molecular formula C10H17N5O B256489 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

Número de catálogo B256489
Peso molecular: 223.28 g/mol
Clave InChI: MVHSBWSXNZNZBV-NTUHNPAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one, also known as DMH-1, is a small molecule inhibitor of bone morphogenetic protein (BMP) signaling. BMPs are a family of growth factors that play important roles in embryonic development, tissue homeostasis, and disease. DMH-1 has been shown to inhibit BMP signaling in vitro and in vivo, making it a promising tool for studying BMP function and developing therapies for BMP-related diseases.

Mecanismo De Acción

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one binds to the BMP type I receptor kinase ALK2 and inhibits its activity, thereby blocking downstream BMP signaling. This results in a decrease in BMP-induced gene expression and cellular responses.
Biochemical and Physiological Effects:
3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to induce apoptosis and inhibit cell proliferation. In bone development, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to promote osteoblast differentiation and bone formation. In stem cell differentiation, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to promote the differentiation of pluripotent stem cells into specific cell types.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting BMP signaling in vitro and in vivo. However, there are also some limitations to its use. 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one is not specific to ALK2 and can also inhibit other BMP type I receptors, which may complicate interpretation of results. In addition, its effects may be context-dependent and vary depending on the cell type and experimental conditions.

Direcciones Futuras

There are several future directions for research using 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is the development of more specific inhibitors of BMP signaling that target individual BMP type I receptors. Another area of interest is the use of 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one in combination with other therapies, such as chemotherapy or radiation, to enhance their effectiveness. Additionally, further studies are needed to fully understand the physiological and pathological roles of BMP signaling and the potential therapeutic applications of BMP inhibitors like 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one.

Métodos De Síntesis

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one can be synthesized using a multistep process that involves the condensation of 3,3-dimethylbutanal with hydrazine to form the hydrazone intermediate, followed by cyclization with methyl isocyanate to form the triazine ring. The final product is obtained after purification by column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been used in a variety of scientific research applications, including studies of BMP signaling in cancer, bone development, and stem cell differentiation. In cancer research, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to inhibit BMP signaling in cancer cells and suppress tumor growth in animal models. In bone development research, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been used to study the role of BMP signaling in osteoblast differentiation and bone formation. In stem cell differentiation research, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been used to promote the differentiation of pluripotent stem cells into specific cell types, such as cardiomyocytes and neurons.

Propiedades

Nombre del producto

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

Fórmula molecular

C10H17N5O

Peso molecular

223.28 g/mol

Nombre IUPAC

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H17N5O/c1-6-8(16)11-9(14-12-6)15-13-7(2)10(3,4)5/h1-5H3,(H2,11,14,15,16)/b13-7+

Clave InChI

MVHSBWSXNZNZBV-NTUHNPAUSA-N

SMILES isomérico

CC1=NNC(=NC1=O)N/N=C(\C)/C(C)(C)C

SMILES

CC1=NNC(=NC1=O)NN=C(C)C(C)(C)C

SMILES canónico

CC1=NNC(=NC1=O)NN=C(C)C(C)(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.